N-(5-bromopyridin-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)pyridine-4-carboxamide is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a carboxamide group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with an amine under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by amide formation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
- N-(5-bromopyridin-2-yl)pyrimidine-4-carboxamide
Uniqueness
N-(5-bromopyridin-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern and functional groups. The presence of both the bromine atom and carboxamide group at specific positions on the pyridine ring distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSSDMKGKKRFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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